molecular formula C22H34N4S2 B084764 OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- CAS No. 14118-02-6

OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO-

Cat. No. B084764
CAS RN: 14118-02-6
M. Wt: 418.7 g/mol
InChI Key: QLHIIBDEEMJKLA-UHFFFAOYSA-N
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Description

Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a chemical compound that has gained significant attention in scientific research. It is a dithiol that is widely used in various fields, including biochemistry, pharmacology, and material science. Oxamide is synthesized through a simple and efficient method and has unique properties that make it a promising candidate for many applications.

Mechanism Of Action

The mechanism of action of oxamide is not well understood, but it is believed to be due to its ability to form disulfide bonds with proteins and other biomolecules. This property allows oxamide to interact with various biological systems and induce changes in their structure and function.

Biochemical And Physiological Effects

Oxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory and antioxidant properties and can protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the major advantages of using oxamide in lab experiments is its high purity and stability. It is also easy to synthesize, and the yield of the synthesis process is high. However, one limitation of using oxamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of oxamide in scientific research. One direction is the development of new fluorescent probes based on oxamide for the detection of biomolecules. Another direction is the use of oxamide as a cross-linking agent for the preparation of new hydrogels with unique properties. Additionally, oxamide can be used as a corrosion inhibitor for various metals and alloys. Finally, the anti-cancer and anti-inflammatory properties of oxamide can be further explored for the development of new therapeutic agents.
Conclusion:
Oxamide, N,N'-bis(2-(N-ethyl-m-toluidino)ethyl)dithio- is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Its simple and efficient synthesis method, high purity, and stability make it an attractive choice for many researchers. The future directions for the use of oxamide are numerous, and its potential applications are vast.

Synthesis Methods

Oxamide is synthesized using a simple and efficient method. The synthesis involves the reaction of ethyl m-toluidine with carbon disulfide and sodium hydroxide to form the intermediate product, which is then reacted with 1,2-dichloroethane to yield oxamide. The yield of the synthesis process is high, and the purity of the compound can be easily obtained through recrystallization.

Scientific Research Applications

Oxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a cross-linking agent in the preparation of hydrogels. Additionally, oxamide has been used as a corrosion inhibitor for steel and as a stabilizer for polyvinyl chloride.

properties

CAS RN

14118-02-6

Product Name

OXAMIDE, N,N'-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO-

Molecular Formula

C22H34N4S2

Molecular Weight

418.7 g/mol

IUPAC Name

N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide

InChI

InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

QLHIIBDEEMJKLA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2

SMILES

CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2

Canonical SMILES

CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2

Other CAS RN

14118-02-6

Origin of Product

United States

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